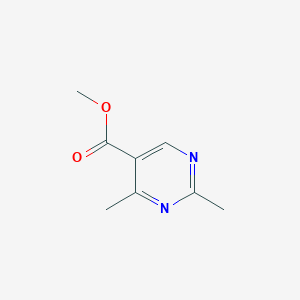
Dihydroabietic Acid (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from rosin, a natural product obtained from pine trees. It is known for its diverse biological activities and is used in various industrial applications. The compound has the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroabietic acid is typically synthesized through the hydrogenation of abietic acid, which is another resin acid found in rosin. The hydrogenation process involves the use of catalysts such as copper or nickel under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, dihydroabietic acid is produced by the disproportionation of rosin. This process involves the use of a solid acid catalyst and ionic liquids to convert rosin into dihydroabietic acid. The resulting product is then purified through recrystallization methods .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroabietic acid.
Reduction: It can be reduced to form tetrahydroabietic acid.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups such as esters, amines, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as acyl chlorides, amines, and alcohols are used under various conditions.
Major Products Formed:
Oxidation: Dehydroabietic acid.
Reduction: Tetrahydroabietic acid.
Substitution: Various esters, amines, and alcohol derivatives.
Applications De Recherche Scientifique
Dihydroabietic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of surfactants and other chemical derivatives.
Medicine: It has shown potential in anticancer, antiulcer, and gastroprotective applications.
Industry: It is used as a plasticizer, stabilizer, and adhesive in various industrial applications.
Mécanisme D'action
Dihydroabietic acid exerts its effects through various molecular targets and pathways. It has been shown to suppress inflammatory responses by inhibiting the activity of key kinases such as proto-oncogene tyrosine protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor beta-activated kinase 1 (TAK1). These kinases are involved in the NF-κB and AP-1 signaling pathways, which play crucial roles in inflammation .
Comparaison Avec Des Composés Similaires
Abietic Acid: Another resin acid found in rosin, abietic acid is the precursor to dihydroabietic acid.
Dehydroabietic Acid: An oxidized form of dihydroabietic acid, it shares similar biological activities but differs in its chemical structure.
Tetrahydroabietic Acid: A reduced form of dihydroabietic acid, it has different chemical properties and applications.
Uniqueness: Dihydroabietic acid is unique due to its combination of biological activities and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industry .
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(1R,4aR,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16-,17+,19+,20+/m0/s1 |
Clé InChI |
BTAURFWABMSODR-TWRRNRRFSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
SMILES canonique |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)




